4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one is a compound of interest in medicinal chemistry and organic synthesis. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom in its structure may enhance its reactivity and biological properties.
The compound can be synthesized through various methods in laboratory settings, and its derivatives are often explored for pharmaceutical applications. While specific commercial sources for this compound are not detailed in the available literature, it can typically be obtained from chemical suppliers or synthesized in research laboratories.
4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one is classified as a heterocyclic organic compound. Its structure includes a fused pyrrole and pyridine ring system, which contributes to its unique chemical properties.
The synthesis of 4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one can be achieved through several methodologies:
The synthesis often requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular formula for 4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one is C₈H₈BrN₃O. The compound features:
4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one participates in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electronic effects of the bromine substituent and the nitrogen atoms in the heterocyclic rings. Reaction conditions such as temperature, solvent polarity, and catalysts play crucial roles in determining reaction pathways.
The mechanism of action for compounds like 4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one often involves interaction with biological targets such as enzymes or receptors.
Studies on similar compounds suggest that modifications at different positions on the pyrrolopyridine scaffold can significantly alter biological activity, making structure-activity relationship studies essential for optimizing therapeutic efficacy.
Thermal analysis may indicate melting points and stability under heat, while spectroscopic methods provide insights into functional groups and molecular interactions.
4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one has potential applications in:
The pyrrolo[3,4-c]pyridine scaffold represents one of six structurally distinct isomers formed by fusion of pyrrole and pyridine rings, characterized by bridgehead nitrogen atoms at positions 1 and 3. This bicyclic system exhibits a planar conformation with significant dipole moments (~4.5 Debye) due to asymmetric electron distribution, enhancing intermolecular interactions with biological targets [1] [2]. Unlike its more common isomers (e.g., pyrrolo[2,3-b]pyridine in vemurafenib), the [3,4-c]-fusion pattern creates a unique electronic environment where the pyridine nitrogen is adjacent to the fusion point, resulting in enhanced hydrogen-bond acceptor capacity (N···H distance: 1.8–2.0 Å) and π-stacking capability [3] [6]. This isomer’s structural rigidity facilitates precise spatial orientation of pharmacophoric substituents, particularly at positions 4, 6, and the lactam nitrogen, enabling optimized target engagement. The 3-one lactam moiety provides a versatile handle for N-alkylation or ring functionalization, as evidenced in aldose reductase inhibitors where carboxylic acid appendages at position 4 improved potency 10-fold [1].
Table 1: Comparative Analysis of Pyrrolopyridine Isomers
Isomer | Dipole Moment (D) | pKa (Conjugate Acid) | Representative Drug |
---|---|---|---|
Pyrrolo[3,4-c]pyridine | 4.5 | 3.2 | Experimental agents |
Pyrrolo[2,3-b]pyridine | 2.1 | 4.8 | Vemurafenib (Zelboraf®) |
Pyrrolo[3,2-c]pyridine | 3.9 | 2.9 | None reported |
Pyrrolo[3,4-c]pyridine derivatives entered pharmacological literature in the 1970s with reports of weak antibacterial activity against Staphylococcus aureus (MIC >100 µg/mL), but significant interest emerged in the 1990s when Knutsen and colleagues discovered their glucose-lowering properties [1]. Derivatives like 4-phenoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione demonstrated 37.4% increased insulin sensitivity in mouse adipocytes at 100 µM, acting via non-insulin-dependent glucose uptake mechanisms [1]. Subsequent structural optimization yielded aldose reductase inhibitors (e.g., compound 7a, IC₅₀ = 1.4 µM) for diabetic neuropathy treatment, though ocular bioavailability limitations precluded clinical advancement [1]. The 2000s witnessed diversification into antiviral and anticancer domains, with GPR119 agonists (8a, EC₅₀ = 0.016 µM) showing promise for type 2 diabetes through incretin modulation [1]. Despite no FDA-approved drugs containing this core to date, recent studies highlight its resurgence in kinase inhibitor design (e.g., c-Met inhibitors) and analgesic development, evidenced by derivatives outperforming morphine in rodent writhing tests [4] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0